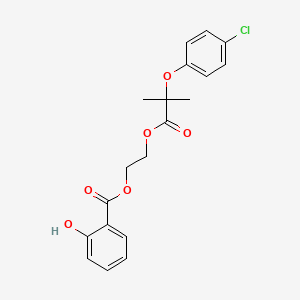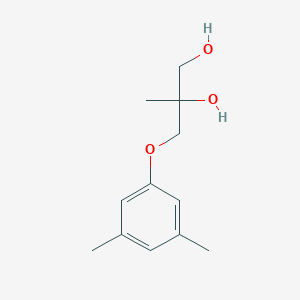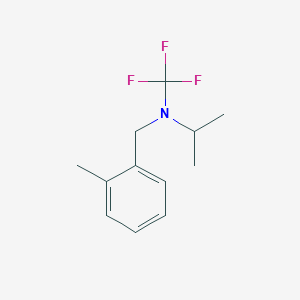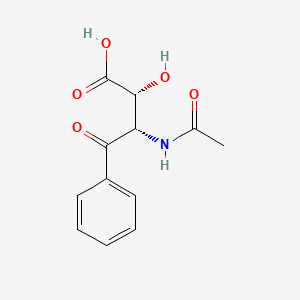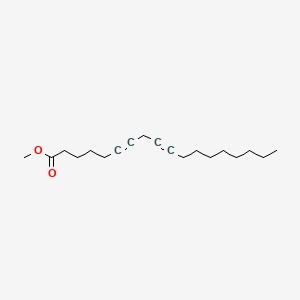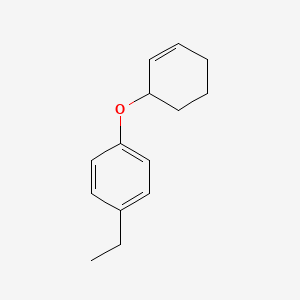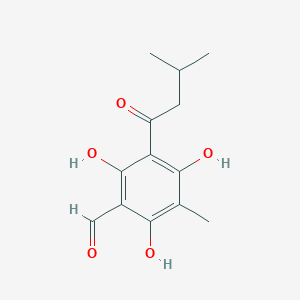
2,4,6-Trihydroxy-3-methyl-5-(3-methylbutanoyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Trihydroxy-3-(1-oxo-3-methylbutyl)-5-methylbenzaldehyde is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a benzaldehyde moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trihydroxy-3-(1-oxo-3-methylbutyl)-5-methylbenzaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable aromatic precursor.
Hydroxylation: Introduction of hydroxyl groups at the 2, 4, and 6 positions of the aromatic ring.
Formylation: Introduction of the formyl group at the 5 position.
Alkylation: Addition of the 1-oxo-3-methylbutyl group at the 3 position.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Trihydroxy-3-(1-oxo-3-methylbutyl)-5-methylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
2,4,6-Trihydroxy-3-(1-oxo-3-methylbutyl)-5-methylbenzaldehyde has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,4,6-Trihydroxy-3-(1-oxo-3-methylbutyl)-5-methylbenzaldehyde involves its interaction with various molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, and other proteins.
Pathways: It can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trihydroxybenzaldehyde: Lacks the 1-oxo-3-methylbutyl group.
3-(1-oxo-3-methylbutyl)-5-methylbenzaldehyde: Lacks the hydroxyl groups.
Uniqueness
2,4,6-Trihydroxy-3-(1-oxo-3-methylbutyl)-5-methylbenzaldehyde is unique due to the combination of hydroxyl groups and the 1-oxo-3-methylbutyl group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
63861-11-0 |
|---|---|
Fórmula molecular |
C13H16O5 |
Peso molecular |
252.26 g/mol |
Nombre IUPAC |
2,4,6-trihydroxy-3-methyl-5-(3-methylbutanoyl)benzaldehyde |
InChI |
InChI=1S/C13H16O5/c1-6(2)4-9(15)10-12(17)7(3)11(16)8(5-14)13(10)18/h5-6,16-18H,4H2,1-3H3 |
Clave InChI |
NGJANBBWZSMYRM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=C1O)C(=O)CC(C)C)O)C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)-2-chloroethanone](/img/structure/B13957007.png)
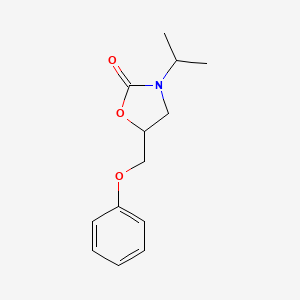
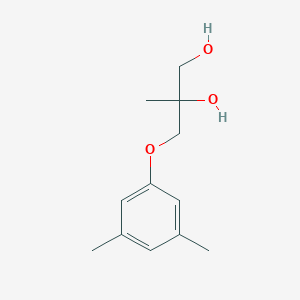

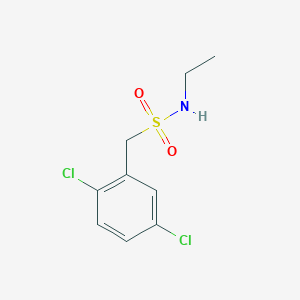
![8H-[1,2]Oxazolo[4,3-g]indazole](/img/structure/B13957042.png)
